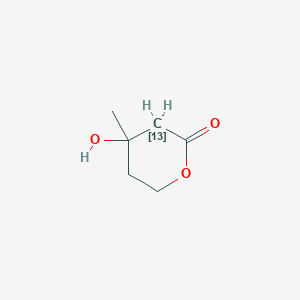

Mevalonolactone-2-13C

Description

Significance of Stable Isotope Tracing in Metabolic Investigations

Stable isotope tracing is a powerful and indispensable technique in metabolic research, allowing scientists to track the journey of atoms through complex biochemical reactions within living systems. biorxiv.org Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are non-radioactive, making them safe for a wide range of in vivo studies. oup.com The core principle involves introducing a metabolite enriched with a stable isotope into a biological system. uni-konstanz.de As the organism metabolizes this "labeled" compound, the isotope is incorporated into various downstream products. ubc.ca

By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled atoms in different metabolites. researchgate.netfrontiersin.org This provides unparalleled insights into metabolic dynamics, including:

Identifying active metabolic pathways. nih.gov

Quantifying the rate of metabolic reactions, known as metabolic flux analysis (MFA). researchgate.netnih.gov

Determining the contribution of different nutrient sources to the biosynthesis of complex molecules. biorxiv.org

Understanding how metabolic networks are rewired in disease states, such as cancer. biorxiv.orgnih.gov

The ability to pinpoint the location of the label within a molecule (position-specific or site-specific labeling) adds another layer of precision, helping to distinguish between different metabolic routes. biorxiv.orgnih.gov

Overview of the Mevalonate (B85504) Pathway (MVA Pathway) as a Central Hub in Biosynthesis

The mevalonate (MVA) pathway is a fundamental metabolic route found in eukaryotes, archaea, and some bacteria. researchgate.netwikipedia.org It is responsible for producing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for a vast and diverse class of molecules called isoprenoids. researchgate.netubc.ca

The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions, with the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate being a key rate-limiting step, catalyzed by HMG-CoA reductase. nih.govwikipedia.org Mevalonate is then phosphorylated and decarboxylated to yield IPP. researchgate.netwikipedia.org

The isoprenoids synthesized from the MVA pathway are vital for numerous cellular functions: acs.orgznaturforsch.com

Sterols: Cholesterol, a critical component of animal cell membranes, and ergosterol (B1671047) in fungi are major products. nih.govacs.org

Hormones: All steroid hormones are derived from cholesterol. wikipedia.org

Coenzyme Q10: An essential component of the mitochondrial electron transport chain. wikipedia.org

Dolichols: Required for the N-glycosylation of proteins. znaturforsch.com

Protein Prenylation: The attachment of isoprenoid chains (like farnesyl pyrophosphate) to proteins, which is crucial for their proper localization and function. ubc.ca

Given its central role in synthesizing these essential molecules, the MVA pathway is a major focus of research in fields ranging from cardiovascular disease to oncology. nih.govznaturforsch.com

Rationale for Utilizing Site-Specific Carbon-13 Labeling at the C-2 Position of Mevalonolactone (B1676541)

Mevalonolactone is the stable, lactone form of mevalonic acid and can be readily used in cell culture and in vivo experiments as it is membrane-permeable. frontiersin.org The choice to specifically label the C-2 position of mevalonolactone with ¹³C is a strategic one for tracing the MVA pathway.

When mevalonate is converted to the five-carbon isoprenoid precursor IPP, the C-1 carbon is lost as CO₂. However, the carbon at the C-2 position is retained and becomes a key part of the isoprenoid backbone. Following the established biosynthetic map, the [2-¹³C] label from mevalonate is predictably incorporated into specific positions within the repeating five-carbon isoprene (B109036) units that form larger terpenes and sterols. nih.govnih.gov

This site-specific labeling allows researchers to:

Confirm Biosynthetic Origins: By analyzing the ¹³C NMR or mass spectra of a final product, scientists can confirm that it was synthesized via the MVA pathway by observing enrichment at the expected carbon positions. nih.govnih.gov

Trace Carbon Flow: It allows for the unambiguous tracking of the carbon atom that was originally C-2 of mevalonate as it is built into complex molecules like sesquiterpenoids, diterpenes, and sterols. nih.govrsc.org For example, studies on cholesterol biosynthesis have used [2-¹³C]mevalonate to track its incorporation into intermediate sterols. nih.gov

Elucidate Reaction Mechanisms: The specific location of the label can provide evidence for proposed molecular rearrangements during the formation of complex ring structures from linear precursors. rsc.org

In essence, Mevalonolactone-2-¹³C acts as a precise tracer, providing a clear signal that can be followed through the intricate steps of isoprenoid biosynthesis, confirming the pathway's contribution and revealing the fate of its fundamental building blocks.

Detailed Research Findings

Mevalonolactone-2-¹³C has been instrumental in a variety of biosynthetic studies across different organisms and for diverse classes of compounds. The following table summarizes key findings from selected research.

| Target Metabolite(s) | Organism/System | Key Findings | Reference(s) |

| Nodulisporic Acid A | Nodulisporium sp. (fungus) | Incorporation of [2-¹³C]mevalonolactone into the indole-diterpene structure occurred in the classic pattern expected from the MVA pathway, confirming its biosynthetic origin. | nih.gov |

| Deoxynivalenol, Ergosterol | Fusarium graminearum (fungus) | The enrichment pattern in these trichothecene (B1219388) and sterol products was consistent with the condensation of mevalonate units, with enrichments of 3-10% observed at each labeled carbon site. | nih.gov |

| Albicanyl acetate (B1210297), Cadlinaldehyde, Luteone | Cadlina luteomarginata (dorid nudibranch) | Demonstrated de novo biosynthesis of these terpenoids by the mollusc. Quantitative analysis showed that while metabolite turnover was low, the newly formed molecules had very high levels of ¹³C incorporation from the tracer. | ubc.caubc.ca |

| Illudin M and Illudin S | Clitocybe illudens (fungus) | The labeling pattern from [2-²H₂]mevalonate (a deuterium-labeled equivalent) helped elucidate the biosynthetic steps, including the loss of one mevalonoid label during the process. | rsc.org |

| Intermediate Sterols | Rat Liver | Following treatment with a cholesterol synthesis inhibitor, [2-¹³C]mevalonate was used to confirm the identity of accumulated intermediates (4α-methyl-5α-cholest-7-en-3β-ol and 4,4-dimethyl-5α-cholest-8-en-3β-ol) by detecting specific fragment ions in mass spectrometry that reflected the label's incorporation. | nih.gov |

| Bicycloalternarenes | Alternaria alternata (fungus) | The incorporation of [2-¹³C]mevalonate revealed that these mixed terpenoids are synthesized via the classic MVA pathway. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-methyl(313C)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCOC(=O)[13CH2]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60487212 | |

| Record name | Mevalonolactone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53771-22-5 | |

| Record name | Mevalonolactone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60487212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 13c Mevalonolactone Isotopomers

Historical Developments in the Synthesis of Labeled Mevalonolactone (B1676541) Precursors

The journey to synthesize labeled mevalonolactone began with the need to trace its metabolic fate. Early syntheses were often based on the Reformatsky reaction, a classic method for carbon-carbon bond formation. researchgate.net These initial approaches, while groundbreaking, often involved multiple steps and were not always the most efficient in terms of yield and isotopic incorporation.

Historically, numerous syntheses of mevalonolactone and its labeled analogues have been developed due to its significant role in the biosynthesis of terpenes and sterols. orgsyn.org Many of these methods have been adapted for preparing mevalonolactone labeled with various isotopes of carbon, hydrogen, and oxygen. orgsyn.org For instance, mevalonolactone-14C has been synthesized with the label at all six positions. orgsyn.org The development of methods to produce singly and doubly labeled mevalonolactone-13C, including the 2-13C isotopomer, represented a significant advancement, enabling more detailed mechanistic studies. orgsyn.org

Contemporary Chemical Synthesis Routes for [2-13C]Mevalonolactone

Modern synthetic chemistry has offered more refined and efficient pathways to [2-13C]Mevalonolactone, often providing higher yields and greater control over the placement of the isotopic label.

A prominent and efficient strategy for synthesizing [2-13C]Mevalonolactone involves the use of [2-13C]ethyl acetate (B1210297) as the source of the carbon-13 label. rsc.org One such method involves an aldol (B89426) addition of [2-13C]ethyl acetate to a protected ketone precursor. rsc.org This reaction, typically carried out at low temperatures using a strong base like lithium diisopropylamide (LDA), results in the formation of a β-hydroxy ester intermediate with the 13C label at the desired position. rsc.org Subsequent deprotection and cyclization steps yield the final [2-13C]mevalonolactone. rsc.org

A multi-step synthesis starting from [2-13C]ethyl acetate has also been reported to produce [3'-13C]mevalonolactone, demonstrating the versatility of this starting material for labeling different positions. psu.edu

These varied approaches highlight the centrality of acetate derivatives in the synthesis of isotopically labeled mevalonolactone, providing researchers with a toolbox to create specifically enriched molecules for biosynthetic investigations.

Enzymatic Synthesis Approaches for Generating [2-13C]Mevalonolactone

In addition to chemical synthesis, enzymatic methods offer a powerful alternative for producing [2-13C]Mevalonolactone. These biocatalytic approaches often provide high regio- and stereoselectivity. One such strategy links the HMG-CoA reductase pathway with the mevalonate (B85504) pathway, enabling the synthesis of mevalonate and its derivatives from acetate, ATP, NAD(P)H, and CoA in a single pot. nih.gov

By using appropriately labeled acetyl-CoA, which can be generated enzymatically from labeled acetate, this system can produce regiospecifically labeled mevalonate. nih.gov The enzymes in this cascade, including acetyl-CoA synthetase, acetoacetyl-CoA thiolase, and HMG-CoA synthase, work in concert to build the six-carbon skeleton of mevalonate, which can then cyclize to mevalonolactone. nih.gov This enzymatic platform has been shown to be robust and capable of producing significant quantities of the desired product. nih.gov

Isotopic Purity and Stereochemical Considerations in Preparation

The utility of [2-13C]Mevalonolactone in biosynthetic studies is critically dependent on its isotopic purity and stereochemistry. Commercially available [2-13C]Mevalonolactone is often specified with high isotopic purity, typically around 99 atom % 13C, and a chemical purity of 98% or greater. sigmaaldrich.comscientificlabs.co.ukscbt.com

Mevalonolactone is a chiral molecule, and in biological systems, typically only one enantiomer is active. researchgate.net Therefore, controlling the stereochemistry during synthesis is of paramount importance for many applications. While many chemical syntheses produce a racemic mixture of (R,S)-mevalonolactone, methods for enantioselective synthesis have been developed. chemrxiv.org These routes often involve more steps and may utilize chiral catalysts or starting materials to achieve high enantiomeric excess (ee). chemrxiv.org

The stereochemical course of biosynthetic reactions is often a key question addressed by using labeled mevalonolactone. For example, studies using [2-13C]mevalonate have been instrumental in elucidating the stereochemistry of cyclization reactions in carotenoid biosynthesis. rsc.org Similarly, investigations into the biosynthesis of other terpenes have utilized specifically labeled mevalonolactone isotopomers to understand the stereochemical details of the enzymatic transformations. psu.edu

Applications in Biosynthetic Pathway Elucidation Via 2 13c Mevalonolactone Tracing

Tracing Carbon Atom Redistributions within the Mevalonate (B85504) Pathway

The mevalonate (MVA) pathway is a fundamental metabolic route in eukaryotes, archaea, and some bacteria for the production of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids. wikipedia.org Feeding organisms with [2-¹³C]Mevalonolactone allows for the precise mapping of the C-2 carbon's fate as it progresses through the pathway.

Elucidation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Formation

The conversion of mevalonate to IPP is a multi-step process involving phosphorylation and decarboxylation. During this transformation, the C-1 carbon of mevalonate is lost as CO₂. Consequently, the remaining five carbon atoms of mevalonate rearrange to form the carbon skeleton of IPP.

When [2-¹³C]Mevalonolactone is metabolized, the ¹³C label is retained and is specifically located at the C-4 position of the resulting IPP molecule. Through the action of IPP isomerase, this IPP can be converted to DMAPP, where the label is consequently found at the C-4 position. This precise and predictable labeling pattern is fundamental to all subsequent tracer studies, as it establishes the starting position of the isotopic marker in the basic C5 isoprenoid units.

Table 1: Carbon Atom Correspondence between [2-¹³C]Mevalonate and IPP

| Carbon Position in Mevalonate | Fate in IPP Biosynthesis | Corresponding Carbon in IPP |

|---|---|---|

| C-1 | Lost as CO₂ | - |

| C-2 (¹³C labeled) | Retained | C-4 |

| C-3 | Retained | C-3 |

| C-4 | Retained | C-2 |

| C-5 | Retained | C-1 |

| C-3' (methyl) | Retained | C-3' (methyl) |

Investigation of Downstream Metabolite Derivations from Isoprenoid Units

By tracing the ¹³C label from the C-4 position of IPP and DMAPP, researchers can determine how these C5 units are assembled to form larger, more complex isoprenoids such as sesquiterpenes (C15), diterpenes (C20), and triterpenes (C30).

In a study using cultured cells of the liverwort Heteroscyphus planus, administration of [2-¹³C]mevalonate resulted in the incorporation of the label into various terpenoids. capes.gov.brrsc.org Analysis by ¹³C NMR spectroscopy showed that sesquiterpenes were labeled more extensively than diterpenes, suggesting distinct sites or regulation for their respective biosynthetic pathways. rsc.org For the sesquiterpene trichothecolone, feeding [2-¹³C]mevalonic acid to cultures of Trichothecium roseum resulted in specific ¹³C enrichment at carbons C-4, C-8, and C-14 of the final molecule. rsc.org This pattern provided definitive evidence for the specific folding of the farnesyl pyrophosphate (FPP) precursor during its cyclization. rsc.org

Similarly, studies in Catharanthus roseus cell cultures using [2-¹³C]mevalonolactone demonstrated significant label incorporation into the triterpenoid (B12794562) derivative sitosterol (B1666911). proquest.com The observed labeling patterns confirm that three C5 units, each carrying the label derived from the C-2 of mevalonate, are assembled to form the final structure.

Table 2: Research Findings on Downstream Metabolite Labeling from [2-¹³C]Mevalonate

| Organism/System | Downstream Metabolite Studied | Key Research Finding |

|---|---|---|

| Trichothecium roseum | Trichothecolone (Sesquiterpenoid) | ¹³C label specifically incorporated at C-4, C-8, and C-14, defining the folding of the FPP precursor. rsc.org |

| Heteroscyphus planus | Sesquiterpenes & Diterpenes | Sesquiterpenes showed higher ¹³C incorporation than diterpenes, indicating separate biosynthetic sites or regulation. rsc.org |

| Catharanthus roseus | Sitosterol (Triterpenoid derivative) | High incorporation (48%) of the label into the DMAPP and IPP precursors of sitosterol confirmed its MVA pathway origin. proquest.com |

Discriminating Between Mevalonate and Non-Mevalonate (MEP) Pathways

In organisms like plants and some microorganisms, a second route for IPP and DMAPP synthesis exists: the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, which typically occurs in plastids. pugetsound.edu The MVA pathway is generally located in the cytosol. researchgate.net [2-¹³C]Mevalonolactone is a crucial tool for distinguishing the origin of isoprenoids, as it will exclusively label metabolites derived from the MVA pathway, whereas precursors like ¹³C-labeled glucose can label products from both pathways, but with different resulting patterns. proquest.comnih.gov

Comparative Labeling Studies with Other Isoprenoid Pathway Precursors

By comparing the results of feeding [2-¹³C]mevalonolactone with those from feeding a general precursor like [U-¹³C₆]glucose, the relative contributions of the MVA and MEP pathways to a specific metabolite can be quantified.

A definitive study on Catharanthus roseus cell cultures highlighted this approach. proquest.com When [U-¹³C₆]glucose was supplied, the resulting labeling pattern in sitosterol was consistent with its biosynthesis occurring almost entirely (>95%) via the MVA pathway. proquest.com In contrast, the phytol (B49457) side-chain of chlorophyll (B73375) was found to be synthesized via both the MEP pathway (approximately 60%) and the MVA pathway (approximately 40%), demonstrating a significant metabolic crosstalk where precursors are exchanged between the cytosol and plastids. proquest.com When these same cultures were fed [2-¹³C]mevalonolactone, the label was heavily incorporated into cytosolic sitosterol but showed much lower incorporation into the plastid-derived carotenoid, lutein. proquest.com

Table 3: Comparative Labeling to Determine Pathway Origin in Catharanthus roseus

| Labeled Precursor | Target Metabolite | Cellular Location | Predominant Pathway Origin (%) |

|---|---|---|---|

| [U-¹³C₆]Glucose | Sitosterol | Cytosol | MVA Pathway (>95%) |

| [U-¹³C₆]Glucose | Phytol | Plastid | MEP Pathway (~60%) & MVA Pathway (~40%) |

| [2-¹³C]Mevalonolactone | Sitosterol | Cytosol | MVA Pathway (High Incorporation) |

| [2-¹³C]Mevalonolactone | Lutein | Plastid | MEP Pathway (Low Incorporation) |

Data sourced from Arigoni et al., 1997. proquest.com

Mechanistic Insights into Complex Biosynthetic Transformations

Beyond identifying pathway origins, the specific placement of the ¹³C label from [2-¹³C]mevalonolactone provides high-resolution data for understanding the mechanisms of complex enzymatic reactions, particularly the cyclization of linear isoprenoid precursors into intricate ring structures.

Investigations of Terpenoid Cyclization Mechanisms and Stereochemistry

The formation of cyclic terpenoids is catalyzed by enzymes known as terpene cyclases, which orchestrate a cascade of carbocation intermediates, rearrangements, and bond formations. Tracing the ¹³C label from [2-¹³C]mevalonate through these complex reactions helps to validate or disprove proposed mechanistic steps.

For example, in the biosynthesis of the sesquiterpenoid trichothecolone, the linear C15 precursor, farnesyl pyrophosphate, must fold in a specific conformation before cyclization. The observation that the label from [2-¹³C]mevalonate appeared at C-4, C-8, and C-14 of the product confirmed the precise folding pattern and the sequence of ring closures. rsc.org

In another study on the biosynthesis of diterpenes of the trans-clerodane type in Heteroscyphus planus, feeding experiments with [2-¹³C]mevalonate, alongside other labeled precursors, helped to confirm a 1,2-methyl migration event. capes.gov.brrsc.org The final position of the ¹³C label in the diterpene skeleton was consistent with a mechanism involving this specific rearrangement, providing strong evidence for the proposed biosynthetic pathway. rsc.org These examples demonstrate the power of using a precisely placed isotopic label to illuminate the sophisticated and often non-intuitive mechanisms of terpene cyclases.

Elucidation of Specific Natural Product Biosynthetic Routes

The administration of [2-¹³C]Mevalonolactone to living organisms, such as fungi and plants, serves as a powerful technique to trace the intricate biosynthetic pathways of complex natural products. By analyzing the resulting ¹³C labeling patterns in the final molecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the sequence of enzymatic reactions, identify precursor units, and uncover molecular rearrangements that constitute the biosynthetic route. acs.org This method has been instrumental in confirming that numerous natural products, particularly terpenoids, are assembled from isoprene (B109036) units derived from the mevalonate pathway. rsc.orgpugetsound.edu

Case Study: PR Toxin Biosynthesis in Penicillium roqueforti

PR toxin is a toxic sesquiterpenoid metabolite produced by the fungus Penicillium roqueforti, a species famously used in the production of blue cheeses. frontiersin.org Understanding its biosynthesis is crucial for food safety and quality control. Early studies using ¹⁴C- and ¹³C-labeled precursors suggested that PR toxin originates from an isoprene biosynthetic pathway. rsc.org

More recent and detailed investigations have utilized ¹³C-labeled mevalonolactone (B1676541) isotopomers to clarify specific steps in the pathway. nih.govresearchgate.net In these experiments, [2-¹³C]mevalonolactone was fed to cultures of P. roqueforti. The subsequent analysis of the produced PR toxin revealed a specific pattern of ¹³C enrichment, confirming its sesquiterpenoid origin from farnesyl diphosphate (B83284) (FPP). nih.gov

The labeling studies were pivotal in identifying a key intermediate in the pathway. Researchers synthesized a suspected precursor, the sesquiterpenoid 7-epi-neopetasone, and found it to be identical to a compound naturally produced by the fungus. nih.gov Feeding experiments with labeled 7-epi-neopetasone resulted in the successful incorporation of the label into PR toxin, thereby confirming its role as a direct intermediate in the biosynthetic cascade. nih.govresearchgate.net These tracing experiments also provided insight into the enzymatic mechanisms, demonstrating that certain oxidation and isomerization steps occur independently rather than in a single concerted reaction. nih.gov

| Labeled Precursor | Organism | Analyzed Product | Key Findings | Reference |

|---|---|---|---|---|

| [¹³C]Mevalonolactone Isotopomers | Penicillium roqueforti | PR Toxin | Confirmed the isoprenoid pathway origin; Provided insights into specific oxidation and isomerization steps. | nih.govresearchgate.net |

| (11,12,13-¹³C₃)-7-epi-neopetasone | Penicillium roqueforti | PR Toxin | Established 7-epi-neopetasone as a key intermediate in the biosynthetic pathway. | nih.gov |

Case Study: Aphidicolin (B1665134) Biosynthesis in Cephalosporium aphidicola

Aphidicolin is a tetracyclic diterpenoid fungal metabolite isolated from Cephalosporium aphidicola that exhibits significant antiviral and antitumour activities by inhibiting DNA polymerase α. Its unique carbon skeleton posed several questions regarding its biosynthetic origin, including the manner of isoprene unit assembly and potential molecular rearrangements.

To unravel this pathway, biosynthetic studies were conducted using various isotopically labeled precursors, including [2-¹³C]acetate and [2-¹³C]mevalonic acid. The incorporation of these labels was analyzed by ¹³C NMR spectroscopy of the resulting aphidicolin.

The feeding of [2-¹³C]mevalonate, along with other labeled mevalonate isotopomers, was crucial for:

Defining Isoprene Units: The observed enrichment and coupling patterns in the ¹³C NMR spectrum of aphidicolin allowed researchers to definitively map out how the four isoprene units are connected to form the complex tetracyclic core.

Establishing a Key Rearrangement: A pivotal discovery from these experiments was the confirmation of a hydrogen migration. By using [4-²H₂, 2-¹³C]mevalonic acid, researchers observed ²H-¹³C coupling in the NMR spectrum of the isolated aphidicolin. This provided direct evidence for the migration of a hydrogen atom from the C-9 position to the C-8 position during the cyclization of the precursor, geranylgeranyl pyrophosphate. This finding was critical for understanding the precise enzymatic mechanism that forms the aphidicolin skeleton.

| Labeled Precursor | Organism | Analyzed Product | Key Findings | Reference |

|---|---|---|---|---|

| [2-¹³C]Mevalonic acid | Cephalosporium aphidicola | Aphidicolin | Helped to define the arrangement of the four constituent isoprene units in the final structure. | |

| [4-²H₂, 2-¹³C]Mevalonic acid | Cephalosporium aphidicola | Aphidicolin | Established the migration of a 9β-hydrogen atom to C-8 during the biosynthetic cyclization process. |

Investigating Enzymatic Reactions and Regulatory Mechanisms with 2 13c Mevalonolactone

Analysis of Key Enzymes within the Mevalonate (B85504) Pathway

The MVA pathway is a sequence of six enzymatic reactions that convert acetyl-CoA to the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org Understanding the function and regulation of each enzyme is critical for a complete picture of isoprenoid biosynthesis.

HMG-CoA reductase (HMGR) is a pivotal enzyme in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonate. wikipedia.orgnih.gov This reaction is the rate-limiting step of the pathway, making HMGR a primary target for regulation. wikipedia.orgnih.gov The catalytic mechanism involves two successive reductions of HMG-CoA by NADPH, yielding mevalonate. mdpi.comembopress.org Detailed mechanistic studies have revealed the formation of a mevaldyl-CoA hemi-thioacetal intermediate which then decomposes to mevaldehyde and Coenzyme A. embopress.org

The regulation of HMGR is multifaceted, occurring at transcriptional, translational, and post-translational levels. proteopedia.org

Transcriptional Regulation: The transcription of the HMGR gene is controlled by the sterol regulatory element-binding protein (SREBP). wikipedia.orgnih.gov When cellular sterol levels are low, SREBP is activated and enhances the transcription of the HMGR gene. wikipedia.orgproteopedia.org

Translational Regulation: The translation of HMGR mRNA can be inhibited by farnesol, a derivative of the mevalonate pathway. proteopedia.org

Post-Translational Regulation: The stability of the HMGR protein is regulated by feedback inhibition. nih.gov Increased levels of mevalonate-derived products lead to an accelerated degradation of HMGR. nih.gov This degradation is mediated by the sterol-sensing domain of HMGR, which detects increased sterol concentrations and makes the enzyme more susceptible to proteolysis. embopress.orgproteopedia.org Phosphorylation also plays a role; AMP-activated protein kinase can phosphorylate and inactivate HMGR when cellular energy levels are low. proteopedia.org

Isotopic studies using compounds like [2-13C]mevalonolactone can be used to probe the effects of regulators, such as statins, on the flux through the HMG-CoA reductase step. vulcanchem.com

Beyond HMGR, [2-13C]mevalonolactone is instrumental in characterizing the other enzymes of the mevalonate pathway. These enzymes catalyze the sequential conversion of mevalonate to IPP and DMAPP. wikipedia.orgnih.gov

Mevalonate Kinase (MVK): MVK phosphorylates mevalonate to produce mevalonate-5-phosphate. wikipedia.org Studies on MVK from various organisms, including archaea, have revealed differences in their regulation. For instance, some archaeal MVKs are not inhibited by downstream metabolites like IPP or FPP, making them "feedback-resistant". nih.gov

Phosphomevalonate Kinase (PMK): PMK catalyzes the phosphorylation of mevalonate-5-phosphate to form mevalonate-5-diphosphate. nih.gov Kinetic characterization of PMK is crucial for understanding pathway flux. researchgate.net

Mevalonate Diphosphate (B83284) Decarboxylase (MVD): MVD carries out the final step in the lower mevalonate pathway, decarboxylating mevalonate-5-diphosphate to yield IPP. nih.gov

Isopentenyl Diphosphate Isomerase (IDI): IDI catalyzes the reversible isomerization of IPP to DMAPP, providing the two essential building blocks for isoprenoid synthesis. researchgate.net

The functional characterization of these enzymes often involves expressing the corresponding genes in a host organism like E. coli and then using labeled substrates to assay their activity and kinetics. tandfonline.com For example, full-length cDNAs of all the MVA pathway enzymes from the rubber-producing plant Hevea brasiliensis have been cloned and their functions confirmed through complementation assays in yeast. tandfonline.com

Determination of Stereochemical Outcomes in Enzyme-Catalyzed Reactions

Enzymatic reactions are renowned for their high stereospecificity. The use of isotopically labeled substrates like [2-13C]mevalonolactone is a classic technique to unravel the stereochemical course of these reactions. By tracing the position of the 13C label in the final product, the precise orientation of substrate binding and the stereochemistry of bond formation and cleavage can be determined.

For instance, [2-13C]mevalonate has been used to study the biosynthesis of the carotenoid zeaxanthin (B1683548) in a Flavobacterium species. researchgate.net Analysis of the resulting zeaxanthin and its precursor, lycopene, showed that the 13C label was incorporated at specific carbon atoms, revealing the stereochemical details of the cyclization and isomerization reactions in the carotenoid biosynthetic pathway. researchgate.net Similarly, feeding experiments with [2-13C]mevalonolactone in the fungus Fusarium fujikuroi have provided detailed insights into the mechanisms of terpene biosynthesis. researchgate.net

The stereochemical course of enzyme reactions is not only of fundamental interest but also has practical implications. For example, understanding the stereospecificity of enzymes can aid in the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. scielo.br

Quantitative Metabolic Flux Analysis Using [2-13C]Mevalonolactone

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. researchgate.net When combined with isotopic labeling, it becomes 13C-MFA, a highly accurate method for determining intracellular flux distributions. nih.gov [2-13C]Mevalonolactone, by introducing a labeled carbon into the mevalonate pathway, allows for precise tracking of carbon flow through this and connected pathways.

13C-MFA is particularly valuable for analyzing engineered microbial systems designed for the production of valuable chemicals. nih.gov For example, in an E. coli strain engineered to produce mevalonate, 13C-MFA revealed that while the MVA yield was high, the flux through the TCA cycle and acetate (B1210297) formation was lower than in the control strain. researchgate.netnih.gov This information is crucial for understanding the metabolic rewiring that occurs in response to the introduction of a heterologous pathway.

The table below shows a hypothetical example of metabolic flux distribution in an engineered E. coli strain producing mevalonate, as might be determined using [2-13C]mevalonolactone or other labeled substrates.

| Pathway | Flux (mmol/gDCW/h) |

| Glycolysis | 12.4 |

| Pentose Phosphate (B84403) Pathway | 3.8 |

| TCA Cycle | 1.2 |

| Mevalonate Pathway | 1.84 |

This table is illustrative and based on data reported for an engineered E. coli strain. researchgate.netnih.gov

By analyzing the distribution of the 13C label in various metabolites, researchers can calculate the relative and absolute fluxes through different metabolic routes. uga.edu

For instance, in a study aimed at improving the production of amorpha-4,11-diene (a precursor to the antimalarial drug artemisinin) in E. coli, initial pathway engineering resulted in suboptimal yields. nih.gov By systematically varying the expression levels of the mevalonate pathway enzymes, mevalonate kinase (MK) and amorphadiene (B190566) synthase (ADS) were identified as rate-limiting. nih.gov Optimizing the expression of these enzymes led to a significant increase in product yield. nih.gov

In another example, the introduction of an ATP citrate (B86180) lyase (ACL) to boost acetyl-CoA supply for fatty acid synthesis in Saccharomyces cerevisiae resulted in only a minor increase in production. frontiersin.org 2S-13C MFA revealed that the excess acetyl-CoA was being diverted to malate (B86768) synthesis. frontiersin.org Downregulating malate synthesis subsequently led to a significant increase in fatty acid production. frontiersin.org

These examples highlight how quantitative metabolic flux analysis using isotopically labeled compounds like [2-13C]mevalonolactone can provide actionable insights for metabolic engineering and pathway optimization.

Research Applications of 2 13c Mevalonolactone in Diverse Biological Systems

Studies in Fungal Metabolism

Fungi are prolific producers of a diverse range of secondary metabolites, many of which have significant biological activities. The mevalonate (B85504) (MVA) pathway is a key metabolic route in fungi, responsible for the biosynthesis of isopentenyl diphosphate (B83284) (IPP), the fundamental building block for all terpenoids. rsc.orgresearchgate.net

The biosynthesis of terpenoids, a large and diverse class of natural products, begins with the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In fungi, the MVA pathway is the primary route for the production of these isoprenoid units. rsc.orgresearchgate.net The study of terpenoid biosynthesis in fungi has been greatly facilitated by the use of isotopically labeled precursors, such as [2-13C]mevalonolactone.

NMR studies utilizing [2-13C]mevalonate have been instrumental in deciphering the intricate cyclization and rearrangement reactions involved in the formation of various sesquiterpenoids. rsc.org For example, the labeling pattern observed in trichothecin from [2-13C]mevalonate was consistent with the proposed folding of farnesyl diphosphate. rsc.org This research demonstrated that the biosynthesis of this sesquiterpenoid involves the cyclization of farnesyl diphosphate to form the hydrocarbon trichodiene, a process that includes two methyl group rearrangements and a 1,4-hydrogen shift. rsc.org

Diterpenoids, another major class of fungal metabolites, are derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). nih.gov The biosynthesis of complex diterpenoids like taxol in endophytic fungi also proceeds through the MVA pathway, with GGPP being the key intermediate. researchgate.net

Table 1: Application of [2-13C]Mevalonolactone in Fungal Terpenoid Studies

| Fungal Species | Compound Class | Key Findings |

| Trichothecium roseum | Sesquiterpenoid (Trichothecin) | Elucidation of the folding of farnesyl diphosphate and subsequent cyclization and rearrangement steps. rsc.org |

| Endophytic Fungi | Diterpenoid (Taxol) | Confirmation of the mevalonate pathway's role in providing the precursor for taxol biosynthesis. researchgate.net |

Indole-diterpene alkaloids are a class of tremorgenic mycotoxins produced by various fungal species. nih.gov These complex molecules are characterized by a core structure derived from tryptophan and a diterpenoid moiety originating from the mevalonate pathway. The biosynthesis of these alkaloids involves a combination of nonribosomal peptide synthetase (NRPS) activity and terpenoid biosynthetic enzymes. nih.govuwa.edu.au

Research on the biosynthesis of tryptoquialanine in Penicillium aethiopicum has provided significant insights into the formation of these compounds. uwa.edu.auresearchgate.net While direct feeding studies with [2-13C]mevalonolactone for this specific compound are not detailed in the provided context, the established role of the mevalonate pathway in providing the diterpene portion of related indole-diterpenoids underscores its importance. The diterpene component is synthesized from geranylgeranyl pyrophosphate (GGPP), which is, in turn, derived from IPP and DMAPP generated via the mevalonate pathway.

Investigations in Plant Secondary Metabolism

In higher plants, two distinct pathways contribute to the biosynthesis of isoprenoids: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.gov Both pathways produce IPP and DMAPP, the universal precursors for all isoprenoids. etals.org

The use of isotopically labeled precursors has been crucial in delineating the contributions of the MVA and MEP pathways to the biosynthesis of different classes of isoprenoids. [2-13C]Mevalonolactone is a specific tracer for the MVA pathway.

Studies in various plant species have demonstrated that the cytosolic MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes, triterpenoids (including sterols), and the prenyl chains of ubiquinone. researchgate.net For instance, research on the biosynthesis of ginsenosides, a class of triterpenoid (B12794562) saponins in Panax ginseng, has shown that their production is predominantly modulated by the MVA pathway. etals.org

Table 2: Contribution of MVA and MEP Pathways to Isoprenoid Biosynthesis in Plants

| Isoprenoid Class | Primary Biosynthetic Pathway | Cellular Location |

| Monoterpenes | MEP Pathway | Plastids |

| Diterpenes | MEP Pathway | Plastids |

| Carotenoids | MEP Pathway | Plastids |

| Sesquiterpenes | MVA Pathway | Cytosol |

| Triterpenoids (Sterols) | MVA Pathway | Cytosol |

| Dolichols | Both MVA and MEP Pathways | Cytosol/ER |

The cytosolic MVA pathway plays a vital role in plant growth and development by providing precursors for essential molecules such as sterols, which are integral components of cell membranes. nih.govresearchgate.net Furthermore, this pathway is a key source of a vast array of secondary metabolites that are important for plant defense and interaction with the environment.

Recent research has uncovered a role for the MVA pathway in early plant symbiotic signaling. nih.gov A key regulatory enzyme of the MVA pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), has been shown to be involved in the signaling pathway that transduces signals from symbiotic microbes in Medicago truncatula. nih.gov

The production of commercially valuable triterpenoids, such as ginsenosides, is directly linked to the activity of the MVA pathway. Understanding the regulation of this pathway is therefore crucial for metabolic engineering efforts aimed at enhancing the production of these high-value compounds in plant cell cultures or engineered microbial systems.

Research in Prokaryotic and Archaeal Mevalonate Pathways

While the MEP pathway is predominant in most bacteria, the mevalonate pathway is present in some bacteria and is the primary route for isoprenoid biosynthesis in archaea. wikipedia.org Archaea possess a modified version of the MVA pathway. nih.govnih.gov

Recent discoveries have revealed an "archaeal" mevalonate pathway, which differs from the canonical eukaryotic pathway in the later steps of converting mevalonate to IPP. nih.govnih.gov This pathway involves the enzymes phosphomevalonate dehydratase and anhydromevalonate phosphate (B84403) decarboxylase. nih.govnih.gov The reconstruction of this pathway in Escherichia coli and subsequent supplementation with mevalonolactone (B1676541) demonstrated its functionality in a bacterial host, leading to enhanced production of isoprenoids like lycopene. nih.gov

Interestingly, the complete set of genes for the archaeal MVA pathway has been identified in the genome of an uncultivated bacterium, Candidatus Promineifilum breve, from the phylum Chloroflexota, suggesting horizontal gene transfer events. nih.gov

Table 3: Comparison of Mevalonate Pathways

| Pathway Type | Organisms | Key Enzymes (Post-Mevalonate) |

| Eukaryotic MVA | Eukaryotes, some bacteria | Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase |

| Haloarchaeal MVA | Halophilic archaea | Mevalonate kinase, Phosphomevalonate decarboxylase, Isopentenyl phosphate kinase |

| Archaeal MVA | Most archaea, some bacteria | Mevalonate kinase, Phosphomevalonate dehydratase, Anhydromevalonate phosphate decarboxylase, Isopentenyl phosphate kinase |

Isoprenoid Biosynthesis in Halophilic Archaea

Halophilic archaea, microorganisms thriving in high-salt environments, possess unique cell membranes composed of isoprenoid-based ether lipids. The biosynthesis of these lipids is a subject of intense scientific inquiry, and isotopic labeling studies have been instrumental in unraveling their formation. In halophilic archaea such as Halobacterium salinarum and Natrinema pallidum, the mevalonate pathway is a key route for the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental building blocks of their membrane lipids.

Research has revealed that in some halophilic archaea, mevalonic acid is not solely synthesized from acetyl-CoA as in the canonical pathway. Studies using 13C-labeled precursors have shown that amino acids, particularly lysine, can contribute to the mevalonate pool. This indicates a metabolic flexibility that allows these extremophiles to utilize available nutrients for the synthesis of their essential membrane components. The degradation of lysine to crotonoyl-CoA, which then enters the mevalonate pathway, has been demonstrated in organisms like Natrinema pallidum and Halobacterium halobium (now known as Halobacterium salinarum) semanticscholar.org.

The use of [2-13C]Mevalonolactone in these organisms allows researchers to bypass the initial steps of the pathway and directly trace the incorporation of mevalonate into the final isoprenoid lipid structures. This provides clear evidence for the activity of the mevalonate pathway and helps to quantify its contribution to lipid biosynthesis under different growth conditions.

Table 1: Key Enzymes in the Archaeal Mevalonate Pathway

| Enzyme Name | Function |

| Acetoacetyl-CoA thiolase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. |

| HMG-CoA synthase | Condenses acetoacetyl-CoA with a third acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate. |

| Mevalonate kinase | Phosphorylates mevalonate to mevalonate-5-phosphate. |

| Phosphomevalonate kinase | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. |

| Diphosphomevalonate decarboxylase | Decarboxylates mevalonate-5-diphosphate to form isopentenyl diphosphate (IPP). |

| Isopentenyl diphosphate isomerase | Isomerizes IPP to dimethylallyl diphosphate (DMAPP). |

Mevalonate Metabolism in Specific Bacterial Species

While many bacteria utilize the alternative methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, a number of bacterial species, particularly Gram-positive cocci, possess and rely on the mevalonate pathway. The study of mevalonate metabolism in these bacteria is crucial for understanding their physiology and for identifying potential targets for antimicrobial agents.

In Pseudomonas sp. strain M, which can utilize mevalonate as its sole carbon source, an inducible high-affinity transport system for mevalonate has been identified nih.gov. Studies with this bacterium have shown that only one of the two stereoisomers of mevalonate is utilized for growth nih.gov. The use of isotopically labeled mevalonate, such as [2-13C]Mevalonolactone, would be invaluable in tracing the catabolic pathway of mevalonate in this organism and identifying the downstream metabolites.

Staphylococcus aureus, a significant human pathogen, also utilizes the mevalonate pathway for the synthesis of essential isoprenoids like undecaprenyl pyrophosphate, which is required for cell wall biosynthesis nih.govnih.gov. The essentiality of this pathway in S. aureus makes its enzymes attractive targets for the development of new antibiotics. Isotopic labeling studies can be employed to investigate the flux through this pathway and the effects of potential inhibitors. By introducing [2-13C]Mevalonolactone, researchers can monitor the synthesis of downstream isoprenoids and assess the impact of genetic or chemical perturbations on the pathway's activity nih.gov.

Table 2: Investigated Bacterial Species with a Functional Mevalonate Pathway

| Bacterial Species | Key Findings from Mevalonate Metabolism Studies |

| Pseudomonas sp. strain M | Possesses an inducible, high-affinity transport system for mevalonate and utilizes only one stereoisomer for growth nih.gov. |

| Staphylococcus aureus | The mevalonate pathway is essential for the synthesis of isoprenoids required for cell wall formation nih.govnih.gov. |

| Streptococcus pneumoniae | Genes for the mevalonate pathway are essential for in vitro growth without mevalonate supplementation nih.gov. |

| Enterococcus faecalis | Contains a complete set of genes for the mevalonate pathway, which is essential for its viability nih.gov. |

Mammalian Cell and Tissue Studies

Tracking Intermediates in Cholesterol Biosynthesis Pathways

In mammalian cells, the mevalonate pathway is the sole route for the synthesis of cholesterol and a variety of non-sterol isoprenoids that are vital for cellular function. The pathway begins with the synthesis of mevalonate from acetyl-CoA, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase libretexts.orgyoutube.com. [2-13C]Mevalonolactone is an indispensable tool for researchers studying the intricate steps of cholesterol biosynthesis that occur downstream of mevalonate formation.

By introducing [2-13C]Mevalonolactone to cell cultures or in vivo models, scientists can bypass the highly regulated HMG-CoA reductase step and directly supply the labeled precursor into the subsequent stages of the pathway. This allows for the detailed tracking of the carbon-13 label as it is incorporated into various intermediates, such as isopentenyl pyrophosphate, farnesyl pyrophosphate, squalene, lanosterol, and ultimately, cholesterol libretexts.orgresearchgate.net.

This technique enables the measurement of metabolic flux through different branches of the pathway and can reveal the effects of genetic mutations, drugs, or physiological conditions on cholesterol synthesis. For instance, it can be used to assess the efficacy of drugs that target enzymes downstream of HMG-CoA reductase. The analysis of the isotopic enrichment in these intermediates provides a dynamic view of the pathway's activity.

Table 3: Key Intermediates in the Mammalian Cholesterol Biosynthesis Pathway Downstream of Mevalonate

| Intermediate | Number of Carbon Atoms | Key Role in the Pathway |

| Mevalonate | 6 | Product of the rate-limiting step, precursor to isoprenoids. |

| Isopentenyl Pyrophosphate (IPP) | 5 | The fundamental five-carbon building block. |

| Dimethylallyl Pyrophosphate (DMAPP) | 5 | Isomer of IPP, used in the initial condensation step. |

| Geranyl Pyrophosphate (GPP) | 10 | Formed from the condensation of IPP and DMAPP. |

| Farnesyl Pyrophosphate (FPP) | 15 | Precursor for the synthesis of squalene and non-sterol isoprenoids. |

| Squalene | 30 | Linear precursor to sterols, formed by the condensation of two FPP molecules. |

| Lanosterol | 30 | The first sterol intermediate, formed by the cyclization of squalene. |

| Cholesterol | 27 | The final product of the pathway, essential for membrane structure and steroid hormone synthesis. |

Examination of Mevalonate Metabolism in Specific Organs and Cell Types

The mevalonate pathway is not uniformly active across all tissues and cell types in mammals. Different organs exhibit varying rates of cholesterol synthesis and utilize the non-sterol products of the pathway to different extents. [2-13C]Mevalonolactone is a valuable probe for investigating these tissue-specific differences in mevalonate metabolism.

For example, the brain has a very active mevalonate pathway, but much of the cholesterol is synthesized locally by astrocytes and then supplied to neurons nih.gov. However, neurons themselves maintain an active mevalonate pathway, which is thought to be primarily directed towards the synthesis of non-sterol isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are crucial for protein prenylation and synaptic function nih.gov. The use of [2-13C]Mevalonolactone in neuronal and astrocyte cell cultures, or in animal models, can help to quantify the relative flux of mevalonate into the sterol and non-sterol branches of the pathway in these different cell types.

Similarly, the liver is the primary site of de novo cholesterol synthesis in the body, and its mevalonate pathway is highly regulated by dietary cholesterol levels. In contrast, other tissues may have lower rates of cholesterol synthesis but still rely on the mevalonate pathway for the production of essential non-sterol isoprenoids. Isotopic tracing studies with [2-13C]Mevalonolactone can provide quantitative data on the rates of mevalonate metabolism in different organs, contributing to a better understanding of whole-body cholesterol homeostasis and the tissue-specific roles of the mevalonate pathway.

Table 4: Organ-Specific Aspects of Mevalonate Metabolism

| Organ/Cell Type | Key Features of Mevalonate Metabolism |

| Liver | Primary site of de novo cholesterol synthesis; highly regulated by feedback mechanisms libretexts.org. |

| Brain | High local cholesterol synthesis, primarily by astrocytes. Neurons utilize the pathway mainly for non-sterol isoprenoid synthesis for synaptic function nih.govmdpi.com. |

| Cancer Cells | Often exhibit upregulated mevalonate pathway activity to support rapid proliferation and membrane synthesis nih.govnih.gov. |

| Immune Cells | Mevalonate pathway is important for the function of various immune cells, including T cells and macrophages. |

Advanced Analytical Methodologies in 2 13c Mevalonolactone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

NMR spectroscopy stands as a cornerstone analytical technique in [2-13C]Mevalonolactone research, offering unparalleled insights into the structural and quantitative aspects of isotopic labeling. nih.gov It allows for the non-destructive analysis of labeled metabolites, providing clear evidence of the incorporation of the 13C isotope into various downstream compounds. nih.gov The inherent sensitivity of NMR to the nuclear environment of atoms makes it ideal for determining not only if the label has been incorporated but also its precise location within a molecule.

13C-NMR for Detailed Incorporation Pattern Determination

13C-NMR is a primary tool for directly observing the 13C-labeled carbon from [2-13C]Mevalonolactone as it becomes part of larger, more complex molecules. The natural abundance of 13C is low (about 1.1%), meaning that in a standard 13C-NMR spectrum, signals are relatively weak. slideshare.net When a compound is enriched with 13C, as is the case with metabolites derived from [2-13C]Mevalonolactone, the corresponding signals in the 13C-NMR spectrum are significantly enhanced. isolife.nl This enhancement provides unambiguous proof of the biosynthetic pathway.

Researchers can analyze the 13C-NMR spectrum of a purified metabolite to determine the percentage of 13C enrichment at specific carbon positions. nih.gov By comparing the intensity of the signal from the labeled carbon to that of signals from unlabeled carbons, a quantitative measure of incorporation can be established. mdpi.com Furthermore, the specific chemical shift of the enhanced signal confirms the exact position of the incorporated 13C atom within the metabolite's structure, offering detailed insights into the rearrangement and processing of the mevalonate (B85504) backbone during biosynthesis. nih.govhmdb.ca

Table 1: Illustrative 13C-NMR Data for a Hypothetical Metabolite Derived from [2-13C]Mevalonolactone

| Carbon Position | Chemical Shift (ppm) | Signal Intensity (Relative) | 13C Enrichment |

| C-1 | 175.2 | 1.0 | Natural Abundance |

| C-2 | 34.5 | 1.0 | Natural Abundance |

| C-3 | 45.8 | 1.0 | Natural Abundance |

| C-4 | 28.1 | 1.0 | Natural Abundance |

| C-5 | 72.3 | 50.0 | Enriched |

| C-6 | 22.6 | 1.0 | Natural Abundance |

This is a hypothetical table illustrating how data might be presented. The enriched signal at C-5 indicates the original C-2 of mevalonolactone (B1676541) has been incorporated at this position.

Advanced 2D NMR Techniques (e.g., 13C,13C-COSY) for Carbon Connectivity

While 1D 13C-NMR confirms the presence and position of the label, two-dimensional (2D) NMR techniques are employed to establish the connectivity between carbon atoms. In studies involving [2-13C]Mevalonolactone, the goal is often to understand how the five-carbon isoprene (B109036) units derived from it are assembled. The 13C,13C-COSY (Correlation Spectroscopy) or the more advanced INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) are powerful experiments for this purpose. libretexts.org

These techniques reveal correlations between adjacent 13C atoms. nih.gov In a biosynthetic study, if a precursor like [2-13C]Mevalonolactone is fed to an organism, the resulting metabolites will have a high 13C concentration at the positions derived from the label. If two such labeled positions become adjacent in the final product, a cross-peak will appear in the 13C,13C-COSY spectrum, directly mapping the carbon-carbon bonds formed during biosynthesis. nih.gov This provides definitive evidence of how the building blocks are linked, allowing for the complete elucidation of complex biosynthetic pathways. libretexts.org

Mass Spectrometry (MS) Applications for Labeled Metabolite Detection

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov In the context of [2-13C]Mevalonolactone research, MS is invaluable for detecting metabolites that have incorporated the heavy isotope. The one-mass-unit increase for each incorporated 13C atom serves as a clear and specific signature for tracing the metabolic fate of the labeled precursor. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Separated Compounds

GC-MS is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In a typical workflow, a complex mixture of metabolites extracted from an organism fed with [2-13C]Mevalonolactone is first vaporized and passed through a GC column. The column separates the individual compounds based on their volatility and interaction with the column's stationary phase. mdpi.com

As each separated compound elutes from the GC column, it enters the mass spectrometer. The MS then analyzes the mass spectrum of the compound. If a metabolite has incorporated the label from [2-13C]Mevalonolactone, its molecular ion peak (and fragment ions) will be shifted by one or more mass units compared to the unlabeled version. nih.gov This allows for the confident identification of labeled metabolites even in complex biological extracts. nih.govnih.gov

Table 2: Example GC-MS Data for a Terpenoid Metabolite

| Retention Time (min) | Compound Name | Unlabeled Mass (M0) | Labeled Mass (M+1) | Labeled Mass (M+2) | Conclusion |

| 12.5 | Geraniol | 154.1 | 155.1 | 156.1 | Incorporation of two isoprene units |

| 15.2 | Limonene | 136.1 | 137.1 | 138.1 | Incorporation of two isoprene units |

| 21.8 | Farnesol | 222.2 | 223.2 | 224.2 | Incorporation of three isoprene units |

This table illustrates how GC-MS can separate and identify different metabolites, with the mass shifts indicating the number of labeled isoprene units incorporated.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Metabolite Annotation

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements. researchgate.net This precision is critical in stable isotope tracing studies. HRMS can distinguish between molecules with very similar masses, a task that may be challenging for standard resolution instruments.

When analyzing metabolites from a [2-13C]Mevalonolactone feeding experiment, HRMS can:

Confirm Elemental Composition: The high mass accuracy allows for the confident determination of the elemental formula of a metabolite. By comparing the exact mass of a detected ion with theoretical masses, the number of carbon atoms can be confirmed, which helps to validate the incorporation of 13C. researchgate.net

Resolve Isotopologues: HRMS can resolve the signals of the unlabeled metabolite (M), the singly labeled metabolite (M+1), the doubly labeled metabolite (M+2), and so on. researchgate.net This distribution of isotopologues, often referred to as the isotopic fingerprint, provides quantitative information about the extent and pattern of labeling, which is crucial for metabolic flux analysis. ms-imaging.org

This level of detail allows for the unambiguous annotation of labeled metabolites in complex mixtures, significantly enhancing the confidence of pathway identification. researchgate.net

MALDI-MS Imaging for Spatial Distribution of Labeled Compounds in Tissues

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. nih.gov When combined with isotopic labeling, it allows researchers to map where the metabolites derived from a labeled precursor like [2-13C]Mevalonolactone are located within an organism or a specific organ. researchgate.netyoutube.com

In a MALDI-MS imaging experiment, a thin slice of tissue from an organism that has metabolized [2-13C]Mevalonolactone is coated with a matrix material. A laser is then rastered across the tissue surface, desorbing and ionizing molecules at each point. The mass spectrometer records a full mass spectrum for each laser spot. By generating an image based on the intensity of the ion corresponding to a specific labeled metabolite, researchers can create a molecular map showing its distribution. This can reveal, for example, that a particular terpenoid is synthesized or stored in specific cell types or anatomical structures of a plant or fungus. researchgate.netyoutube.com

Chromatographic Separations for Enhanced Isotopic Analysis

Chromatographic techniques provide the necessary resolving power to separate [2-13C]Mevalonolactone from its biochemical precursors and a diverse array of resulting metabolites. This separation is a prerequisite for accurate isotopic analysis, which relies on mass spectrometry or other sensitive detection methods to differentiate between the 13C-labeled and unlabeled endogenous molecules. The choice between liquid or gas chromatography is typically dictated by the physicochemical properties, such as polarity and volatility, of the target analytes.

High-Performance Liquid Chromatography (HPLC) for Precursor and Product Separation

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), stands as a premier analytical tool for the quantitative analysis of [2-13C]Mevalonolactone and its non-volatile precursors and products. nih.gov This method offers high sensitivity and specificity, making it suitable for analyzing analytes present in low concentrations within complex biological samples like plasma, urine, and cell homogenates. fh-joanneum.atebi.ac.uk

The fundamental principle involves passing the sample through a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. For mevalonolactone and related isoprenoid intermediates, reversed-phase HPLC using C18 columns is very common. nih.gov This setup effectively separates the relatively polar mevalonolactone from both more polar precursors and less polar downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov

In isotopic studies, HPLC-MS/MS is operated in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of [2-13C]Mevalonolactone and its 13C-labeled products. nih.gov The use of a stable isotope-labeled internal standard, such as deuterated mevalonolactone ([2H7]MVL), is crucial for achieving accurate and reproducible quantification by correcting for variations during sample preparation and analysis. nih.gov The development of these methods enables the direct detection of all intermediates in the mevalonate pathway without the need for radioactive labeling. nih.gov

Table 1: HPLC Methodologies for Mevalonate Pathway Intermediates

| Analyte(s) | HPLC Column | Mobile Phase | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|---|

| Mevalonate, 6 Isoprenoid-Pyrophosphates | Luna C18(2), 3 µm, 4.6 × 50 mm | Gradient of 20 mM NH4HCO3, 0.1% triethylamine (B128534) and Acetonitrile/H2O | Negative ESI-MS/MS | 0.03 to 1.0 µmol/L | nih.gov |

| Mevalonic Acid (as Mevalonolactone) | Hyper-cross-linked styrene-divinylbenzene copolymer reversed-phase | Isocratic; water/methanol with 0.5 mM formic acid | Negative-ion electrospray tandem MS | 0.500 ng/mL (plasma) | ebi.ac.uk |

| Mevalonolactone | Not specified | Not specified | LC-MS/MS with derivatization | 6.5 pg | nih.gov |

Gas-Liquid Chromatography (GLC) for Volatile Metabolites

Gas-Liquid Chromatography (GLC), commonly referred to as Gas Chromatography (GC), is the method of choice for analyzing volatile and semi-volatile metabolites that may be synthesized from [2-13C]Mevalonolactone. This technique is particularly powerful for studying the biosynthesis of terpenes and other volatile isoprenoids. researchgate.net In GLC, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as an inert carrier gas, such as helium or nitrogen, flows through the column. The separation is based on the analyte's boiling point and its interaction with the stationary phase coated on the column's inner walls.

For non-volatile compounds like mevalonic acid to be analyzed by GC, they often require chemical derivatization to increase their volatility. A common approach is the conversion to their methyl ester or trimethylsilyl (B98337) (TMS) derivatives. ebi.ac.ukresearchgate.net However, the primary strength of GC in the context of [2-13C]Mevalonolactone research lies in tracing the 13C label into volatile end-products.

A powerful application involves using labeled mevalonolactone as a precursor in a biological system, such as plant tissues, and then analyzing the volatile compounds produced. researchgate.net Techniques like headspace solid-phase microextraction (HS-SPME) can be used to collect the volatile metabolites from the sample matrix before they are introduced into the GC-MS system. researchgate.netnih.gov The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides exceptional separation capacity, allowing for the detailed analysis of complex mixtures of volatile metabolites and the confirmation of which compounds were derived from the [2-13C]Mevalonolactone precursor. researchgate.net

Table 2: GLC Application in Isotopic Labeling Studies of Volatile Metabolites

| Labeled Precursor | Biological System | Analyzed Volatile Metabolites | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| [6,6,6-2H3]-(±)-mevalonolactone (d3-MVL) | Grape berry exocarp (Vitis vinifera L.) | Sesquiterpene hydrocarbons (e.g., α-copaene, β-copaene, δ-cadinene) | HS-SPME–GC×GC–TOF–MS | Confirmed the biosynthetic pathways of specific sesquiterpenes by identifying deuterated products. | researchgate.net |

| Mevalonate-¹⁴C | Cell-free liver system | Methyl mevalonate | Gas-Liquid Chromatography | Validated a procedure for measuring mevalonate synthesis by showing the chromatographic purity of the isolated derivative. | researchgate.net |

| Endogenous Mevalonate | Human Urine | Mevalonolactone mono-TMS derivative | Gas chromatography-mass spectrometry (GC-MS) | Quantified mevalonate concentration in urine to assess the effect of HMG-CoA reductase inhibitors. | ebi.ac.uk |

Emerging Research Directions and Methodological Advancements

Development of High-Throughput Isotopic Analysis Techniques for [2-13C]Mevalonolactone-Derived Metabolites

The increasing complexity of metabolic studies necessitates the development of high-throughput methods for analyzing the distribution of isotopic labels. ethz.ch The analysis of metabolites derived from [2-13C]Mevalonolactone is heavily reliant on mass spectrometry-based techniques, which are instrumental in recording the labeling patterns in metabolic intermediates and end-products. ethz.ch

Key analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These technologies allow for the precise measurement of ¹³C-labeling patterns in key metabolites, providing the raw data needed for flux analysis. nih.gov Protocols have been developed that involve parallel labeling experiments where microorganisms are grown in media containing ¹³C-labeled tracers, followed by GC-MS analysis of amino acids and other metabolites to determine isotopic distribution. creative-proteomics.com

A significant advancement is the use of Isotopically Nonstationary ¹³C Metabolic Flux Analysis (INST-MFA). vanderbilt.eduresearchgate.net Unlike traditional methods that require the biological system to reach an isotopic steady state, INST-MFA is applicable to systems sampled during the transient period before isotopic equilibrium is achieved. vanderbilt.eduresearchgate.net This approach is particularly well-suited for high-throughput experiments and complex systems like mammalian cell cultures, shortening experimental duration and accommodating non-steady-state cultures. researchgate.netnih.gov The workflow for INST-MFA involves isotope labeling experiments, metabolite quenching and extraction, MS analysis, and computational flux estimation. researchgate.net

Table 1: Comparison of Isotopic Analysis Techniques

| Technique | Description | Advantages | Primary Application |

|---|---|---|---|

| GC-MS | Separates volatile compounds before mass analysis. | Robust, high resolution for certain metabolites. | Analysis of ¹³C-labeled amino acids and other volatile derivatives. |

| LC-MS | Separates non-volatile compounds in liquid phase before mass analysis. | Broad coverage of non-volatile metabolites. | Untargeted and targeted metabolomics for a wide range of pathway intermediates. |

| INST-MFA | Analysis during the transient isotopic labeling phase. | Faster experiments, suitable for high-throughput screening and complex systems that label slowly. vanderbilt.edunih.gov | Mapping carbon fluxes in mammalian cells, autotrophs, and industrial bioprocesses. researchgate.net |

Integration of ¹³C-Metabolic Flux Analysis with Genomics, Proteomics, and Metabolomics

To gain a holistic understanding of cellular regulation, data from ¹³C-Metabolic Flux Analysis (¹³C-MFA) is increasingly being integrated with other "omics" data, such as genomics, proteomics, and untargeted metabolomics. nih.gov This multi-omics approach allows researchers to connect changes in metabolic fluxes, as traced by [2-13C]Mevalonolactone, to gene expression and protein levels. researchgate.net

For instance, an integrated approach can reveal how the overexpression of a specific enzyme (proteomics) affects the metabolic output of a pathway (metabolomics and ¹³C-MFA), and which genes are up- or down-regulated in response (genomics). nih.gov In one study, an integrated analysis of the transcriptome, proteome, and metabolome revealed that increased levels of certain dipeptides were associated with changes in the expression of enzymes involved in the citric acid cycle (TCA) and fatty acid oxidation. nih.gov

The development of high-throughput technologies like RNA-seq for transcriptome analysis has made it faster and easier to combine these datasets. researchgate.net Often, data from RNA-seq or metabolomics are used to generate hypotheses about which metabolic pathways are most relevant to a specific biological phenotype. ethz.ch Targeted ¹³C-MFA can then be employed to quantify the fluxes through these specific, hypothesized reactions, providing a functional validation of the genomic or proteomic data. ethz.ch This integration provides a more complete picture, linking genetic information to functional metabolic activity.

Exploration of Novel Branch Points and Products Derived from [2-13C]Mevalonate Metabolism

Using [2-13C]Mevalonolactone as a tracer is a powerful method for mapping metabolic networks and discovering previously unknown pathways or metabolic shunts. When cells are fed [2-13C]Mevalonolactone, the ¹³C label is incorporated into a multitude of downstream isoprenoid products. By tracking this label using sensitive analytical techniques, researchers can identify all metabolites derived from mevalonate (B85504).

This approach is central to ¹³C-MFA, which has been used to investigate the metabolism of engineered strains of Escherichia coli designed to produce mevalonate. researchgate.netnih.gov In these studies, analysis of the ¹³C distribution revealed how the central metabolism was rewired, showing, for example, that fluxes into acetate (B1210297) formation and the TCA cycle were lower in the engineered strain compared to a control strain. nih.gov Such analyses can pinpoint pathway bottlenecks and identify unexpected metabolic overflow products. researchgate.net

The methodology for discovering new products involves developing an isotopic labeling strategy combined with a computational tool to identify all mass spectrometry features that have incorporated the isotopic label from the precursor. nih.gov This allows researchers to filter complex metabolomics datasets to focus specifically on the metabolic pathway of interest. nih.gov This strategy can reveal not only the expected end-products but also previously uncharacterized intermediates or products of side reactions, thereby expanding our knowledge of the mevalonate pathway's reach.

Computational Modeling and Simulation of Isotopic Labeling Patterns in Complex Metabolic Networks

Computational tools are essential for interpreting the complex datasets generated from ¹³C labeling experiments. nih.gov The core of ¹³C-MFA is the use of mathematical models and statistical methods to accurately reconstruct intracellular metabolic fluxes from the measured distribution of ¹³C labels in metabolites. creative-proteomics.com

These computational approaches involve several steps:

Metabolic Network Modeling : A model of the relevant biochemical reaction network is constructed, defining the pathways through which the ¹³C label from a tracer like [2-13C]Mevalonolactone can travel. nih.gov

Simulation : Algorithms are used to simulate the flow of the ¹³C isotope through the network for a given set of reaction rates (fluxes). nih.gov For non-stationary experiments, stochastic simulation algorithms (SSA) have been developed that can compute the time evolution of labeled metabolite concentrations. arxiv.org

Parameter Estimation : The simulated labeling patterns are compared to the experimentally measured data. vanderbilt.edu The model's flux parameters are then iteratively adjusted to minimize the difference between the simulation and the experimental results, a process known as solving an inverse problem. vanderbilt.edu

Statistical Analysis : Once the best-fit flux map is determined, statistical analyses are performed to assess the goodness of fit and calculate confidence intervals for the estimated fluxes. nih.gov

These computational tools also allow for optimal experimental design. nih.gov Researchers can computationally evaluate different ¹³C-labeled tracers to determine which will provide the most precise and accurate flux estimates for a particular pathway. nih.gov For example, simulations can identify the ideal tracer to resolve fluxes in glycolysis versus the TCA cycle. nih.gov This in-silico planning makes experimental work more efficient and informative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for mevalonolactone-2-13C, and what are their comparative advantages?

- Methodological Answer : The primary synthesis involves hydrogenation of 5-benzyloxy-3-hydroxy-3-methylpentanoic acid-2-13C using palladium black (Pd/C) under controlled pressure, followed by vacuum distillation (83–88% yield) . This method avoids Reformatsky reactions, which require labeled methyl/ethyl bromoacetate, and directly uses acetic acid-2-13C, improving cost efficiency (46–52% overall yield) . Alternative routes include BF3-catalyzed cycloaddition of ketene to 4-acetoxy-2-butanone, but scalability and isotopic purity are challenges .

Q. Why is isotopic labeling at the C-2 position significant in studying mevalonate pathway kinetics?

- Methodological Answer : The C-2 position is critical for tracing metabolic flux in the mevalonate pathway, as this carbon is retained in downstream isoprenoids (e.g., cholesterol, terpenes). Labeling at C-2 allows precise tracking via 13C-NMR or mass spectrometry, avoiding isotopic scrambling common in other positions .

Q. What analytical techniques are essential for characterizing isotopic purity in this compound?

- Methodological Answer :

- NMR Spectroscopy : 13C-NMR confirms positional labeling by detecting shifts at ~70 ppm (C-2) and absence of unlabeled peaks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion clusters (e.g., m/z 131.1 for [M+H]+) and quantifies isotopic enrichment ≥98% .

- Chromatography : Reverse-phase HPLC with UV detection (210 nm) ensures chemical purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved yield in palladium-catalyzed hydrogenation steps?

- Methodological Answer :

- Catalyst Regeneration : Reusing Pd/C with ethanol rinses reduces costs but requires monitoring for catalyst poisoning via TEM .

- Pressure Control : Maintaining H2 pressure at 50 psi minimizes side reactions (e.g., over-reduction) .

- Temperature : Reactions at 25°C prevent lactone ring hydrolysis, critical for product stability .

Q. What strategies address isotopic dilution effects when using this compound in metabolic flux studies?

- Methodological Answer :

- Quench-and-Extract Protocols : Rapid quenching (e.g., liquid N2) halts enzymatic activity, preserving label distribution .

- Isotopomer Analysis : Use 13C-MFA (metabolic flux analysis) with constraints on isotopic dilution in cell cultures .

- Control Experiments : Compare with unlabeled controls to quantify dilution ratios .

Q. How to resolve contradictions in NMR data interpretation for 13C-labeled mevalonolactone derivatives?

- Methodological Answer :

- Decoupling Experiments : Apply 1H-13C HSQC to distinguish overlapping signals from stereoisomers .

- Spectral Simulation : Tools like MNova simulate expected 13C shifts for (R,S)-diastereomers, reducing misassignment .